molecular formula C6H2ClF3O2S B070061 2,3,4-Trifluorobenzenesulfonyl chloride CAS No. 175278-08-7

2,3,4-Trifluorobenzenesulfonyl chloride

Cat. No.: B070061
CAS No.: 175278-08-7
M. Wt: 230.59 g/mol
InChI Key: XFTDZYFHXRZLEF-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2ClF3O2S. It is a derivative of benzenesulfonyl chloride where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its use as an arylating agent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trifluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 2,3,4-trifluorobenzene. The process typically involves the reaction of 2,3,4-trifluorobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reaction time are carefully controlled .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with ligands like triphenylphosphine.

Major Products Formed

Scientific Research Applications

2,3,4-Trifluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trifluorobenzenesulfonyl chloride
  • 4-Trifluoromethylbenzenesulfonyl chloride
  • 2-Fluorobenzenesulfonyl chloride
  • 3,4,5-Trifluorobenzenesulfonyl chloride

Uniqueness

2,3,4-Trifluorobenzenesulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to other trifluorobenzenesulfonyl chlorides, the 2,3,4-trifluoro derivative may exhibit different electronic and steric properties, making it suitable for specific applications .

Properties

IUPAC Name

2,3,4-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTDZYFHXRZLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380316
Record name 2,3,4-Trifluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-08-7
Record name 2,3,4-Trifluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trifluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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